molecular formula C13H16IN3O B12913806 4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- CAS No. 77301-22-5

4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl-

Cat. No.: B12913806
CAS No.: 77301-22-5
M. Wt: 357.19 g/mol
InChI Key: TWOREQGZXDQFJD-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- typically involves multiple steps starting from readily available precursors. One common synthetic route involves the nucleophilic substitution of 3-(2-bromoethylamino)-2-phenyl quinazolin-4(3H)-one with various amines . The starting material, 3-(2-bromoethylamino)-2-phenyl quinazolin-4(3H)-one, can be synthesized from anthranilic acid through a multistep process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazolinone core.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the quinazolinone ring and its substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the quinazolinone core.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the quinazolinone core.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

Uniqueness

4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- is unique due to the presence of the iodo and ethylaminoethyl substituents, which can significantly influence its chemical reactivity and biological activity. These structural features may confer specific binding properties and biological effects that distinguish it from other quinazolinone derivatives.

Properties

CAS No.

77301-22-5

Molecular Formula

C13H16IN3O

Molecular Weight

357.19 g/mol

IUPAC Name

3-[2-(ethylamino)ethyl]-6-iodo-2-methylquinazolin-4-one

InChI

InChI=1S/C13H16IN3O/c1-3-15-6-7-17-9(2)16-12-5-4-10(14)8-11(12)13(17)18/h4-5,8,15H,3,6-7H2,1-2H3

InChI Key

TWOREQGZXDQFJD-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1C(=NC2=C(C1=O)C=C(C=C2)I)C

Origin of Product

United States

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